Tributyl(octyl)phosphonium chloride
Overview
Description
Tributyl(octyl)phosphonium chloride is an organophosphorus compound that serves as a phase-transfer catalyst. It is particularly valued for its ability to activate anions in nucleophilic substitution reactions. The compound consists of a phosphonium cation with three butyl groups and one octyl group, paired with a chloride anion .
Mechanism of Action
Target of Action
Tributyloctylphosphonium chloride, also known as Tributyl(octyl)phosphonium chloride or CYPHOS® IL 253, is primarily used as a phase-transfer catalyst . Its primary target is the anion in a reaction, which it activates for nucleophilic substitution .
Mode of Action
The compound works by forming a loose ion pair with the anion, thereby activating its nucleophilicity . This loose ion pair results in the activation of the anion’s nucleophilicity, enabling it to participate more readily in reactions .
Biochemical Pathways
This can affect various biochemical pathways, particularly those involving nucleophilic substitutions .
Pharmacokinetics
As a phase-transfer catalyst, it is likely to remain in the reaction medium until the reaction is complete .
Result of Action
The primary result of Tributyloctylphosphonium chloride’s action is the facilitation of reactions involving anionic nucleophiles . By forming a loose ion pair with the anion, it increases the anion’s nucleophilicity, allowing it to participate more readily in reactions .
Action Environment
The efficacy and stability of Tributyloctylphosphonium chloride can be influenced by various environmental factors. For instance, it is more thermally stable than the corresponding N-quat, providing flexibility in choosing reaction conditions to achieve higher performance . Furthermore, the compound’s effectiveness can be influenced by the presence of other ions in the reaction medium .
Biochemical Analysis
Biochemical Properties
Tributyloctylphosphonium chloride plays a significant role in biochemical reactions, particularly in phase-transfer catalysis. This compound facilitates the transfer of anions from the aqueous phase to the organic phase, thereby enhancing the reactivity of the anions in organic solvents . It interacts with various enzymes and proteins by forming loose ion pairs, which activate the nucleophilicity of the anions. This interaction is crucial in nucleophilic substitution reactions, where the compound acts as a catalyst to increase the reaction rate .
Cellular Effects
Tributyloctylphosphonium chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form ion pairs and activate anions can lead to changes in cellular ion homeostasis, which in turn affects cell signaling and metabolic pathways . Additionally, its interaction with chloride channels and transporters can influence cellular processes such as ion transport and membrane potential regulation .
Molecular Mechanism
The molecular mechanism of action of tributyloctylphosphonium chloride involves its interaction with biomolecules at the molecular level. The compound binds to anions, forming loose ion pairs that enhance the nucleophilicity of the anions . This binding interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, tributyloctylphosphonium chloride can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tributyloctylphosphonium chloride can change over time. The compound is known for its thermal stability, which allows it to maintain its catalytic activity over extended periods . It can undergo degradation under certain conditions, leading to changes in its effectiveness as a catalyst. Long-term exposure to tributyloctylphosphonium chloride can also result in alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of tributyloctylphosphonium chloride vary with different dosages in animal models. At low doses, the compound can enhance biochemical reactions without causing significant toxicity . At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular ion homeostasis and metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
Tributyloctylphosphonium chloride is involved in various metabolic pathways, particularly those related to ion transport and cellular metabolism. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in phase-transfer catalysis can also influence the distribution and concentration of metabolites within cells, thereby affecting overall metabolic activity .
Transport and Distribution
Within cells and tissues, tributyloctylphosphonium chloride is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form ion pairs facilitates its movement across cellular membranes, allowing it to reach specific cellular compartments. This transport mechanism is crucial for its catalytic activity and its effects on cellular processes .
Subcellular Localization
Tributyloctylphosphonium chloride exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as the endoplasmic reticulum and mitochondria can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(octyl)phosphonium chloride can be synthesized through the reaction of tributylphosphine with octyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent like toluene or dichloromethane. The reaction proceeds as follows:
P(C4H9)3+C8H17Cl→P(C4H9)3C8H17Cl
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tributyl(octyl)phosphonium chloride primarily undergoes nucleophilic substitution reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles like hydroxide or cyanide ions. The reactions typically occur at room temperature or slightly elevated temperatures.
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ozone.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an alkyl halide will yield a new phosphonium salt, while oxidation will produce a phosphine oxide .
Scientific Research Applications
Chemistry
In chemistry, tributyl(octyl)phosphonium chloride is used as a phase-transfer catalyst to facilitate reactions between compounds in different phases, such as organic and aqueous phases. This makes it valuable in organic synthesis and polymer chemistry .
Biology and Medicine
It is also being explored for its antimicrobial properties .
Industry
In industrial settings, this compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its role as a phase-transfer catalyst makes it essential for processes that require high efficiency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Aliquat 336: Another phase-transfer catalyst, but with a nitrogen atom instead of phosphorus.
Tetrabutylphosphonium chloride: Similar in structure but with four butyl groups.
Uniqueness
Tributyl(octyl)phosphonium chloride is unique due to its combination of thermal stability and high nucleophilicity. The presence of the octyl group reduces the overall carbon content, making it more efficient in certain reactions compared to other phosphonium salts .
Properties
IUPAC Name |
tributyl(octyl)phosphanium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44P.ClH/c1-5-9-13-14-15-16-20-21(17-10-6-2,18-11-7-3)19-12-8-4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAJRHLAMCYXAN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342812 | |
Record name | Tributyloctylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56315-19-6 | |
Record name | Tributyloctylphosphonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56315-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tributyloctylphosphonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(octyl)phosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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